7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid

spirocyclic building block physicochemical property lead optimization

Supply Challenge: Many spirocyclic building blocks lack stereochemical integrity or defined spatial orientation, compromising assay reproducibility in lead optimization campaigns. Solution: 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1341328-46-8) provides a conformationally constrained core with validated enantioselective synthesis (>99% e.e.). • Fixed spiro junction locks amine and carboxylate in precise geometry for γ-amino acid mimicry • 7-oxa modification tunes H-bond capacity and lipophilicity versus carbocyclic analogs • Proven in nanomolar DGAT1 inhibitor programs with oral bioavailability and in vivo triglyceride lowering • Commercial purity 95-98% for fragment libraries and bivalent degrader design

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B13258145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CC2(CNCC2C(=O)O)COC1
InChIInChI=1S/C9H15NO3/c11-8(12)7-4-10-5-9(7)2-1-3-13-6-9/h7,10H,1-6H2,(H,11,12)
InChIKeyTUDRLUPSXJFMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxa-2-azaspiro[4.5]decane-4-carboxylic Acid: Core Properties and Sourcing


7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1341328-46-8) is a conformationally constrained spirocyclic γ-amino acid building block featuring a 7-oxa-2-azaspiro[4.5]decane core with a free carboxylic acid at the 4-position . The compound has a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol, incorporating both an oxygen atom in the six-membered ring and a secondary amine in the five-membered ring, which together establish a defined spatial orientation for the amine and carboxylate functionalities . It is commercially available at purities of 95–98% for research and development applications .

Why Generic Spiro Acids Cannot Replace 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic Acid


Spirocyclic amino acids are not commodities that can be swapped on the basis of nominal functional group similarity alone. The replacement of a methylene unit with an oxygen atom, as in the conversion of 2-azaspiro[4.5]decane-4-carboxylic acid to the target 7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid, alters both the electronic character and the conformational preferences of the ring system [1]. Even when two spirocyclic building blocks share the same core topology, differences in heteroatom placement can lead to measurable changes in hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility that directly impact downstream lead optimization campaigns [2]. The following quantitative evidence demonstrates where these measurable distinctions lie.

Quantitative Evidence: Differentiation from Closest Analogs


Molecular Topology and Heteroatom Composition vs. All-Carbon Analog

The target compound replaces a methylene group of the all-carbon six-membered ring in 2-azaspiro[4.5]decane-4-carboxylic acid with an oxygen atom, resulting in a molecular formula of C₉H₁₅NO₃ versus C₁₀H₁₇NO₂ for the comparator . This substitution reduces the molecular weight by approximately 2 g/mol but, more importantly, introduces an additional hydrogen-bond acceptor and removes two hydrophobic carbon atoms, providing a differentiated physicochemical starting point for analogue design .

spirocyclic building block physicochemical property lead optimization

Stereochemical Control vs. Non-Chiral Analogs

An enantioselective synthetic route to the (S)-7-oxa-2-azaspiro[4.5]decane scaffold has been reported, achieving >99% enantiomeric excess, which is critical for medicinal chemistry applications requiring single-enantiomer building blocks [1]. This level of stereocontrol contrasts with many commercial 2-azaspiro[4.5]decane-4-carboxylic acid offerings where enantiopurity is often 95% or unspecified, introducing variability in downstream chiral syntheses .

enantioselective synthesis chiral building block spiro scaffold

Conformational Constraint in DGAT1 Inhibitor Series

Spirocyclic carboxylic acids based on oxa-azaspiro[4.5]decane scaffolds have been identified as privileged structures in DGAT1 inhibitor discovery, with lead compounds exhibiting IC₅₀ values of 7–20 nM against human DGAT1 and demonstrating oral bioavailability in mouse models [1]. The spirocyclic framework provides a defined exit vector geometry that contributes to both potency and pharmacokinetic profile, advantages not universally replicated by non-spirocyclic or differently substituted spiro analogues [1].

DGAT1 inhibitor spirocyclic carboxylic acid oral bioavailability

High-Value Applications of 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic Acid


Conformationally Restricted Amino Acid for Peptidomimetic Design

The fixed spiro junction between the tetrahydrofuran and pyrrolidine rings locks the amine and carboxylate in a precise spatial arrangement, mimicking the conformational preferences of γ-amino acids while imposing greater rigidity than linear linkers. This structural preorganization is directly supported by the computed hydrogen-bond acceptor/donor profile and the molecular topology differences documented in Evidence Item 1 [2].

Chiral Spiro Building Block for PROTAC Linkers and Fragment Libraries

With a validated enantioselective route achieving >99% e.e. (Evidence Item 2), this building block is suited for incorporating chiral spiro junctions into bivalent degraders or fragment libraries where stereochemical integrity is critical to assay reproducibility [2].

Scaffold for Metabolic Disease Drug Discovery (DGAT1)

As shown in the DGAT1 inhibitor literature (Evidence Item 3), the oxa-azaspiro[4.5]decane carboxylic acid motif has been successfully deployed in nanomolar-potency, orally bioavailable compounds that lower plasma triglycerides in vivo [2]. This precedent directs procurement toward teams working on metabolic disorders who need a validated spirocyclic acid core.

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